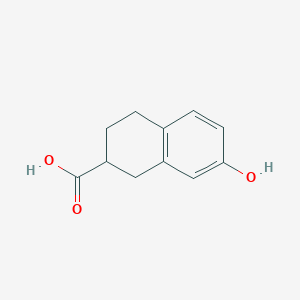

7-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

Description

Properties

IUPAC Name |

7-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c12-10-4-3-7-1-2-8(11(13)14)5-9(7)6-10/h3-4,6,8,12H,1-2,5H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCMQTTORXXHHBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1C(=O)O)C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40561448 | |

| Record name | 7-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40561448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31846-36-3 | |

| Record name | 7-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31846-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40561448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 31846-36-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 7-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of 7-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid, a molecule of significant interest in medicinal chemistry and drug development. Understanding these fundamental characteristics is paramount for predicting its behavior in biological systems, designing effective drug delivery systems, and ensuring robust analytical method development. This document moves beyond a simple recitation of data, offering insights into the experimental rationale and the interplay between the compound's structure and its measured properties.

Molecular Structure and Identity

This compound possesses a bicyclic structure composed of a fused benzene ring and a cyclohexane ring, the latter of which is substituted with a carboxylic acid group at the 2-position and a hydroxyl group on the aromatic ring at the 7-position. This unique combination of a hydrophilic phenolic hydroxyl group, an ionizable carboxylic acid, and a lipophilic tetralin core imparts a distinct amphiphilic character to the molecule, governing its solubility, permeability, and potential for intermolecular interactions.

| Identifier | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 31846-36-3 | [1][2] |

| Molecular Formula | C₁₁H₁₂O₃ | |

| Molecular Weight | 192.21 g/mol | |

| Canonical SMILES | C1CC2=C(CC1C(=O)O)C=C(C=C2)O | [2] |

| InChIKey | DCMQTTORXXHHBL-UHFFFAOYSA-N |

Key Physicochemical Parameters: A Quantitative Overview

The following table summarizes the critical physicochemical properties of this compound. It is important to note that while some experimental data for closely related analogs are available, specific experimental values for the target compound are not widely published. Therefore, a combination of predicted values from reliable computational models and estimations based on analog data is presented.

| Property | Value (Predicted/Estimated) | Experimental Data (Analogs) |

| Melting Point (°C) | Estimated: > 150 | 1,2,3,4-Tetrahydronaphthalene-2-carboxylic acid: 93-96 °C |

| Boiling Point (°C) | > 300 (Decomposes) | 1,2,3,4-Tetrahydronaphthalene-2-carboxylic acid: ~268 °C |

| pKa (acidic) | ~4.0 (Predicted) | Benzoic Acid: 4.2 |

| logP | 1.8 (Predicted XLogP3-AA) | - |

| Aqueous Solubility | Poorly soluble | - |

| Topological Polar Surface Area | 57.5 Ų | - |

| Hydrogen Bond Donors | 2 | - |

| Hydrogen Bond Acceptors | 3 | - |

Expert Insights: The presence of the phenolic hydroxyl group and the carboxylic acid significantly increases the polarity compared to the parent tetralin structure. This is expected to result in a higher melting point due to increased intermolecular hydrogen bonding. The predicted pKa of ~4.0 is consistent with a typical carboxylic acid, indicating that it will be predominantly ionized at physiological pH. The predicted logP of 1.8 suggests a moderate lipophilicity, which is often a desirable trait for drug candidates, balancing aqueous solubility with membrane permeability.

Experimental Methodologies for Physicochemical Characterization

The determination of these physicochemical properties requires rigorous experimental protocols. As a self-validating system, each method should include appropriate controls and calibration standards to ensure data integrity.

Determination of Melting Point

The melting point is a critical indicator of purity and solid-state stability.

Protocol: Capillary Melting Point Determination

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: A calibrated digital melting point apparatus is used.

-

Measurement: The capillary tube is placed in the heating block. The temperature is raised at a rate of 10-20 °C/min until the temperature is approximately 20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C/min.

-

Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid has melted (clear point) are recorded as the melting range.

Causality Behind Experimental Choices: A slow heating rate near the melting point is crucial to allow for thermal equilibrium between the sample and the heating block, ensuring an accurate determination. A wide melting range can indicate the presence of impurities.

References

An In-depth Technical Guide to 7-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid (CAS 31846-36-3)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of 7-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid (7-H-THNCA), a molecule with potential yet largely unexplored applications in medicinal chemistry and drug discovery. While direct research on this specific compound is limited, this document synthesizes available data on its physicochemical properties and explores its potential biological relevance by examining structurally related analogs. The guide is intended to serve as a foundational resource for researchers interested in exploring the therapeutic possibilities of the tetralin scaffold.

Molecular Overview and Physicochemical Properties

This compound, with the CAS number 31846-36-3, is a derivative of tetralin, a bicyclic hydrocarbon.[1][2][3][4] The structure features a hydroxyl group on the aromatic ring and a carboxylic acid group on the saturated ring, suggesting its potential for hydrogen bonding, which influences its physical properties like melting and boiling points.[3]

Table 1: Physicochemical Properties of 7-H-THNCA

| Property | Value | Source |

| CAS Number | 31846-36-3 | [1][2][3] |

| Molecular Formula | C₁₁H₁₂O₃ | [1][3] |

| Molecular Weight | 192.21 g/mol | [1][3] |

| Form | Solid | |

| Predicted pKa | 4.0 ± 0.20 | [3] |

| Hydrogen Bond Donor Count | 2 | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

| Topological Polar Surface Area | 57.5 Ų | [3] |

These properties suggest that 7-H-THNCA is a moderately polar molecule with the potential for interactions with biological targets through hydrogen bonding. Its predicted pKa indicates that it will exist predominantly in its deprotonated (carboxylate) form at physiological pH.

Synthesis Strategies: Insights from Analogous Compounds

A plausible synthetic route for 7-H-THNCA could be envisioned starting from a protected 7-hydroxy-2-tetralone. The carboxylic acid moiety could be introduced via various established organic chemistry methodologies.

Conceptual Experimental Workflow for the Synthesis of 7-H-THNCA (Hypothetical)

Caption: Hypothetical synthetic pathway for 7-H-THNCA.

Potential Biological Activity: A Landscape Defined by Analogs

Direct biological studies on 7-H-THNCA are currently lacking in the scientific literature. However, the tetralin scaffold is a well-established pharmacophore present in numerous biologically active compounds. By examining the activities of its close analogs, we can infer potential areas of investigation for 7-H-THNCA.

Neurological and CNS-Related Activities

Derivatives of 2-aminotetralin, which share the same core structure as 7-H-THNCA but with an amino group instead of a carboxylic acid, have been extensively studied for their effects on the central nervous system. For instance, 7-hydroxy-2-(di-N-propylamino)tetralin (7-OH-DPAT) is a well-known dopamine D3 receptor agonist. The pharmacological effects of these aminotetralin derivatives are often complex, with activities at dopamine, serotonin, and norepinephrine receptors. This suggests that the tetralin scaffold can be effectively targeted to modulate neurotransmitter systems.

Anticancer and Cytotoxic Potential

Naphthalene derivatives have also been investigated for their anticancer properties. For example, certain substituted tetrahydro-naphthalene glycosides have shown promising in-vitro cytotoxic activity.[5] Furthermore, ring-substituted 1-hydroxynaphthalene-2-carboxanilides have demonstrated antiproliferative and apoptosis-inducing effects in cancer cell lines.[6] These findings suggest that the hydroxylated naphthalene core, as present in 7-H-THNCA, could be a valuable starting point for the design of novel anticancer agents.

Antimicrobial Activity

Derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide have been synthesized and evaluated for their antimicrobial activity.[7] While structurally more complex, these compounds share the feature of a hydroxylated bicyclic system with an acetic acid moiety, hinting at the potential for antimicrobial applications of 7-H-THNCA and its derivatives.

Logical Relationship of 7-H-THNCA to Biologically Active Analogs

Caption: Inferred potential activities of 7-H-THNCA based on its structural relationship to known bioactive compounds.

Future Directions and Research Opportunities

The limited data on this compound presents a clear opportunity for novel research. Key areas for future investigation include:

-

Development and optimization of a reliable synthetic route. A scalable and efficient synthesis is the first step towards enabling further research.

-

Comprehensive biological screening. 7-H-THNCA should be screened against a wide range of biological targets, including GPCRs (particularly dopamine and serotonin receptors), kinases, and cancer cell lines, to identify potential therapeutic applications.

-

Derivatization and structure-activity relationship (SAR) studies. The carboxylic acid and phenol moieties provide convenient handles for chemical modification. A systematic SAR study could lead to the discovery of potent and selective modulators of various biological targets.

-

In vitro and in vivo toxicological and metabolic studies. Understanding the safety profile and metabolic fate of 7-H-THNCA is crucial for its potential development as a therapeutic agent.[8][9][10]

Conclusion

This compound is a chemical entity with a promising structural scaffold that is present in a variety of biologically active molecules. While direct research on this compound is sparse, the known activities of its analogs in areas such as neuroscience, oncology, and infectious diseases suggest that 7-H-THNCA represents a valuable, yet underexplored, starting point for drug discovery and development. This guide serves as a call to the scientific community to further investigate the potential of this intriguing molecule.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. 7-HYDROXY-1,2,3,4-TETRAHYDRO-NAPHTHALENE-2-CARBOXYLIC ACID | 31846-36-3 [chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound | 31846-36-3 [sigmaaldrich.com]

- 5. Synthesis, molecular docking and preliminary in-vitro cytotoxic evaluation of some substituted tetrahydro-naphthalene (2',3',4',6'-tetra-O-acetyl-β-D-gluco/-galactopyranosyl) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and antimicrobial activity of some derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 7H-Dibenzo[c,g]carbazole: Metabolic pathways and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In silico investigation of mitragynine and 7-hydroxymitragynine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Metabolism of polycyclic compounds. 17. The reaction of 1:2-dihydronaphthalene and 1:2-epoxy-1:2:3:4-tetrahydronaphthalene with glutathione catalysed by tissue preparations - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 7-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 7-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid scaffold represents a privileged structure in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and potential therapeutic applications of its derivatives. Particular emphasis is placed on enantioselective synthetic strategies to access stereochemically pure compounds, a critical consideration for optimizing pharmacological activity and minimizing off-target effects. This document will explore the derivatization of this core structure and detail the associated anticancer and antimicrobial activities, supported by quantitative data and mechanistic insights.

Introduction: The Tetralin Scaffold in Drug Discovery

The tetralin (1,2,3,4-tetrahydronaphthalene) framework is a common motif in a multitude of biologically active compounds. Its conformational flexibility, combined with the presence of both saturated and aromatic rings, allows for diverse interactions with biological targets. The incorporation of hydroxyl and carboxylic acid functional groups, as seen in the this compound core, provides key points for hydrogen bonding and salt bridge formation, which are crucial for molecular recognition at receptor and enzyme active sites. Furthermore, these functional groups serve as convenient handles for synthetic modification, enabling the generation of extensive derivative libraries for structure-activity relationship (SAR) studies.

Derivatives of the broader tetralin class have demonstrated a wide array of pharmacological effects, including anti-HIV, antibacterial, hypotensive, antiarrhythmic, and anticancer activities.[1] This guide will focus specifically on derivatives of this compound, exploring the scientific rationale and experimental methodologies for their synthesis and biological characterization.

Synthesis of the Core Scaffold and its Derivatives

The synthesis of this compound and its derivatives requires a strategic approach to control regioselectivity and stereochemistry. While a direct, detailed synthesis for the parent compound is not extensively reported in publicly available literature, a plausible and adaptable enantioselective route can be devised based on established methods for similar structures, such as (R)-1-hydroxy-7-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid.[2]

Enantioselective Synthesis of the Core Scaffold

An effective strategy for the asymmetric synthesis of the core scaffold begins with a suitably protected precursor, such as 7-methoxy-2-tetralone. This approach allows for the late-stage deprotection to reveal the 7-hydroxy group, preventing potential interference with earlier synthetic steps.

A proposed synthetic pathway is outlined below:

Caption: Proposed enantioselective synthesis of the core scaffold.

Experimental Protocol: A Generalized Approach

-

Enolate Formation: To a solution of 7-methoxy-2-tetralone in an anhydrous aprotic solvent (e.g., THF) at low temperature (e.g., -78 °C), a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is added dropwise to generate the corresponding lithium enolate.

-

Asymmetric Michael Addition: A chiral Michael acceptor, for instance, a chiral acrylate ester, is introduced to the enolate solution. The reaction is stirred at low temperature and allowed to slowly warm to room temperature to facilitate the diastereoselective formation of the carbon-carbon bond at the 2-position. The choice of chiral auxiliary on the acrylate is critical for inducing high stereoselectivity.

-

Work-up and Purification: The reaction is quenched with a proton source (e.g., saturated aqueous ammonium chloride) and the product is extracted with an organic solvent. The crude product is then purified by column chromatography.

-

Ester Hydrolysis: The resulting ester is hydrolyzed to the corresponding carboxylic acid using a base such as lithium hydroxide in a mixture of THF and water.

-

Demethylation: The methoxy group is cleaved to the free hydroxyl group using a demethylating agent like boron tribromide (BBr₃) in an appropriate solvent such as dichloromethane.

-

Final Purification: The final product, this compound, is purified by recrystallization or column chromatography.

The enantiomeric purity of the final product can be determined by chiral HPLC.

Derivatization Strategies

The carboxylic acid and the phenolic hydroxyl group of the core scaffold are amenable to a variety of chemical modifications to generate a library of derivatives.

Caption: Key derivatization strategies for the core scaffold.

Experimental Protocols for Derivatization:

-

Amide Formation: The carboxylic acid can be coupled with a variety of primary and secondary amines using standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDCI (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in the presence of a base like diisopropylethylamine (DIPEA) in a solvent such as dimethylformamide (DMF).

-

Esterification: The carboxylic acid can be converted to its corresponding ester by reaction with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid) under reflux conditions (Fischer esterification).

-

Etherification: The phenolic hydroxyl group can be alkylated to form ethers via the Williamson ether synthesis, which involves deprotonation with a base (e.g., sodium hydride) followed by reaction with an alkyl halide.

-

Phenolic Esterification: The hydroxyl group can be acylated to form esters by reaction with an acyl chloride or anhydride in the presence of a base (e.g., pyridine or triethylamine).

Biological Activities and Therapeutic Potential

While specific biological data for derivatives of this compound are not extensively documented, the broader class of tetralin derivatives has shown significant promise in several therapeutic areas.

Anticancer Activity

Numerous tetralin-based compounds have been investigated for their potential as anticancer agents. For instance, certain tetralin-6-yl-heterocyclic derivatives have demonstrated notable cytotoxicity against human cancer cell lines.

| Compound Class | Cell Line | IC₅₀ (µg/mL) | Reference |

| Tetralin-6-yl-chalcone | HeLa (Cervical Cancer) | 3.5 | [3][4] |

| MCF-7 (Breast Cancer) | 4.5 | [1][3][4] | |

| Thiazoline-tetralin | MCF-7 (Breast Cancer) | Varies (compound-dependent) | |

| A549 (Lung Cancer) | Varies (compound-dependent) | [5] |

IC₅₀: The half maximal inhibitory concentration.

The mechanism of action for these anticancer tetralin derivatives often involves the induction of apoptosis and inhibition of DNA synthesis.[5] The planar aromatic ring of the tetralin scaffold can participate in π-π stacking interactions with biological macromolecules, while the functional groups can form key hydrogen bonds and electrostatic interactions within the active sites of target proteins.

Antimicrobial Activity

The emergence of multidrug-resistant bacteria necessitates the development of novel antimicrobial agents. Tetralone derivatives, particularly those incorporating an aminoguanidinium moiety, have shown potent antibacterial activity against ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species).

| Compound Class | Pathogen | MIC (µg/mL) | MBC (µg/mL) | Reference |

| Aminoguanidine-tetralone | S. aureus ATCC 29213 | 0.5 | 4 | [2] |

| MRSA-2 | 1 | 4 | [2] |

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration.

The proposed mechanism of action for these compounds involves the disruption of the bacterial cell membrane integrity, leading to membrane depolarization and subsequent cell death.[2] Molecular docking studies have suggested that dihydrofolate reductase (DHFR) may be a potential target for some of these derivatives.[2]

Caption: Proposed mechanism of antimicrobial action.

Future Directions and Conclusion

The this compound scaffold holds considerable potential for the development of new therapeutics. The synthetic strategies outlined in this guide provide a framework for the generation of diverse libraries of derivatives with controlled stereochemistry.

Future research in this area should focus on:

-

Synthesis and Screening: The synthesis and biological screening of a focused library of derivatives of the core scaffold to establish clear structure-activity relationships for anticancer and antimicrobial activities.

-

Mechanism of Action Studies: In-depth investigation into the molecular mechanisms by which these compounds exert their biological effects. This could include target identification and validation studies, as well as an examination of their impact on relevant signaling pathways.

-

Pharmacokinetic Profiling: Evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness and potential for in vivo efficacy.

References

Unveiling the Therapeutic Potential of 7-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid: A Technical Guide for Drug Discovery

For Immediate Release

[City, State] – January 2, 2026 – In the relentless pursuit of novel therapeutic agents, the exploration of unique chemical scaffolds is paramount. This technical guide delves into the untapped potential of 7-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid, a molecule poised for significant interest within the drug discovery landscape. While direct biological targets of this specific compound remain largely uncharacterized in publicly available literature, its structural features, embedded within the broader class of tetralin derivatives, provide a fertile ground for hypothesizing its therapeutic applications. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering a roadmap to unlock the therapeutic promise of this intriguing molecule.

Introduction: The Tetralin Scaffold - A Privileged Structure in Medicinal Chemistry

The tetralin moiety, a bicyclic aromatic hydrocarbon, is a cornerstone in the design of numerous biologically active compounds. Its rigid, yet three-dimensional, structure provides an excellent scaffold for the precise spatial orientation of functional groups, enabling high-affinity interactions with a diverse range of biological targets. Derivatives of the tetralin core have demonstrated a wide spectrum of pharmacological activities, including anticancer, antifungal, anti-Parkinsonian, and anti-inflammatory effects.[1] Notably, the anthracycline class of antibiotics, which feature a tetralin ring system, are established DNA intercalating agents used in cancer chemotherapy.[1] This inherent bioactivity of the tetralin scaffold underscores the potential of this compound as a valuable starting point for drug discovery programs.

Molecular Structure:

-

IUPAC Name: this compound

-

SMILES: C1CC2=C(CC1C(=O)O)C=C(C=C2)O

-

PubChem CID: 14541268

Postulated Therapeutic Targets: An Evidence-Based Approach

In the absence of direct experimental data, a logical starting point for target identification is to examine structurally analogous compounds with known biological activities. This comparative analysis, coupled with in silico predictive methods, allows for the formulation of well-grounded hypotheses regarding the potential therapeutic targets of this compound.

Neurological Disorders: Targeting Dopamine and Serotonin Receptors

A significant body of research has focused on aminotetralin derivatives, which have shown high affinity and selectivity for dopamine and serotonin receptors. For instance, 8-Hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) is a well-characterized and potent 5-HT1A serotonin receptor agonist.[2][3] Other 7-hydroxy-2-(dialkylamino)tetralin derivatives have been shown to act as dopamine D2 and D3 receptor antagonists.[4][5] The presence of the 7-hydroxyl group on the tetralin ring is a common feature in these neurologically active compounds. While our molecule of interest possesses a carboxylic acid at the 2-position instead of an amino group, the overall scaffold suggests that it may interact with aminergic G-protein coupled receptors (GPCRs). The carboxylic acid moiety could potentially engage in different binding interactions within the receptor pocket, possibly leading to a unique pharmacological profile, such as allosteric modulation.

Cancer: DNA Intercalation and Topoisomerase II Inhibition

The tetralin ring is a key structural component of several anticancer agents. As previously mentioned, anthracyclines like doxorubicin act as DNA intercalators, disrupting DNA replication and transcription in rapidly dividing cancer cells. Furthermore, some tetralin-based compounds, such as the semisynthetic derivatives of podophyllotoxin (etoposide and teniposide), are potent inhibitors of topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication. A structurally related compound, 2-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid, has been described as a synthetic anthracycline and an experimental cancer drug that interacts with DNA. This precedent strongly suggests that this compound should be investigated for its potential as a DNA-targeting agent or a topoisomerase inhibitor.

Alzheimer's Disease: Acetylcholinesterase Inhibition

Several studies have reported the synthesis of tetralin derivatives with acetylcholinesterase (AChE) inhibitory activity.[6] AChE inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease, as they increase the levels of the neurotransmitter acetylcholine in the brain. The evaluation of this compound for AChE inhibition is a rational avenue of investigation, given the established activity of other members of this chemical class.

In Silico Target Prediction: A Virtual Screening Workflow

To further refine our hypotheses and identify novel potential targets, a systematic in silico approach is indispensable. The following workflow outlines a robust strategy for the virtual screening of this compound against a wide array of biological targets.

Ligand-Based Virtual Screening

This approach leverages the principle that structurally similar molecules are likely to have similar biological activities.

Step 1: 2D and 3D Similarity Searching: Utilize the SMILES string (C1CC2=C(CC1C(=O)O)C=C(C=C2)O) to perform similarity searches against large chemical databases such as PubChem, ChEMBL, and DrugBank. Employ Tanimoto coefficient-based similarity metrics with various chemical fingerprints (e.g., Morgan, MACCS keys) to identify the nearest neighbors of the query molecule.

Step 2: Analysis of Nearest Neighbors' Targets: Compile a list of the identified structurally similar compounds and their known biological targets with associated bioactivity data (e.g., IC50, Ki, EC50). This will generate a preliminary list of potential targets for this compound.

Structure-Based Virtual Screening (Molecular Docking)

This method involves docking the 3D structure of the compound into the binding sites of known protein targets.

Step 1: Target Selection: Based on the findings from the ligand-based screening and the broader literature on tetralin derivatives, select a panel of high-priority protein targets. This panel should include representatives from dopamine and serotonin receptors, DNA topoisomerases, and acetylcholinesterase.

Step 2: Protein Preparation: Obtain the 3D crystal structures of the selected targets from the Protein Data Bank (PDB). Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to the amino acid residues.

Step 3: Ligand Preparation: Generate a low-energy 3D conformation of this compound. Assign appropriate atom types and partial charges.

Step 4: Molecular Docking: Perform molecular docking simulations using software such as AutoDock, Glide, or GOLD. Analyze the predicted binding poses and docking scores to estimate the binding affinity and identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, salt bridges) between the compound and the protein targets.

Pharmacophore Modeling

Step 1: Pharmacophore Generation: Based on the binding poses obtained from molecular docking or from the alignment of known active ligands, generate pharmacophore models that define the essential 3D arrangement of chemical features required for biological activity.

Step 2: Database Screening: Use the generated pharmacophore models to screen large compound libraries to identify other molecules with the potential to bind to the same target.

Experimental Validation: A Step-by-Step Approach

The in silico predictions provide a strong foundation for experimental validation. The following protocols outline key experiments to confirm the predicted biological activities of this compound.

In Vitro Binding Assays

Protocol: Radioligand Binding Assay for GPCRs (e.g., Dopamine D2 Receptor)

-

Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human dopamine D2 receptor.

-

Assay Buffer: Prepare a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2).

-

Competition Binding: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [3H]-Spiperone) and increasing concentrations of this compound.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding curve. Calculate the Ki value using the Cheng-Prusoff equation.

Enzyme Inhibition Assays

Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

-

Reagents: Prepare solutions of acetylthiocholine iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and purified human acetylcholinesterase in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

Assay Setup: In a 96-well plate, add the enzyme solution and increasing concentrations of this compound. Pre-incubate for a defined period.

-

Reaction Initiation: Add DTNB and the substrate to initiate the enzymatic reaction.

-

Absorbance Measurement: Monitor the increase in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.

-

Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound. Determine the IC50 value by plotting the percentage inhibition against the logarithm of the compound concentration.

DNA Interaction Assays

Protocol: DNA Intercalation Assay using UV-Visible Spectroscopy

-

Reagents: Prepare a solution of calf thymus DNA in a suitable buffer (e.g., Tris-EDTA buffer, pH 7.4). Prepare a stock solution of this compound.

-

Titration: Record the UV-Visible absorption spectrum of the compound alone. Titrate the compound solution with increasing concentrations of DNA.

-

Spectral Analysis: Monitor for changes in the absorption spectrum of the compound upon addition of DNA. Hypochromism (decrease in molar absorptivity) and a bathochromic shift (red shift) in the absorption maximum are indicative of DNA intercalation.

-

Binding Constant Calculation: The intrinsic binding constant (Kb) can be calculated from the spectral titration data using the Wolfe-Shimer equation.

Visualizing the Pathways and Workflows

To provide a clear and concise overview of the proposed mechanisms and experimental strategies, the following diagrams have been generated using Graphviz.

Caption: Postulated therapeutic targets and associated disease areas for this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. 2-(Alkylamino)tetralin derivatives: interaction with 5-HT1A serotonin binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Activity of Mitragyna speciosa (“Kratom”) Alkaloids at Serotonin Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and pharmacology of the enantiomers of cis-7-hydroxy-3-methyl-2-(dipropylamino)tetralin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Interactions of (+)- and (-)-8- and 7-hydroxy-2-(di-n-propylamino)tetralin at human (h)D3, hD2 and h serotonin1A receptors and their modulation of the activity of serotoninergic and dopaminergic neurones in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 7-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tetralin (1,2,3,4-tetrahydronaphthalene) scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous clinically significant therapeutic agents.[1] Its unique conformational properties, arising from the fusion of a saturated cyclohexane ring to a benzene ring, allow for the precise spatial orientation of functional groups, making it a privileged structure for interacting with biological targets. This guide focuses on a specific, yet under-explored, member of this family: 7-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid . While detailed historical and pharmacological data for this exact molecule are not extensively documented in publicly accessible literature, this paper will provide a comprehensive overview based on the established chemistry and biological activities of closely related tetralin derivatives. We will delve into its physicochemical properties, propose a logical synthetic pathway, and explore its potential pharmacological relevance, thereby providing a foundational resource for researchers interested in this and similar compounds.

Introduction to the Tetralin Scaffold: A Privileged Structure in Drug Discovery

The tetralin ring system is a recurring motif in a diverse array of bioactive molecules, ranging from anticancer agents to antidepressants.[1] Its significance lies in its rigid, yet three-dimensional, structure which can mimic a portion of a steroid or other endogenous ligands, while offering multiple points for chemical modification. This allows for the fine-tuning of pharmacological properties such as receptor affinity, selectivity, and pharmacokinetic profiles.

The historical development of tetralin-based drugs has seen their successful application in various therapeutic areas. For instance, the core of the selective serotonin reuptake inhibitor (SSRI) sertraline is a tetralin derivative. Furthermore, the tetralin moiety is found in compounds with analgesic and antipsychotic activities.[2][3] This broad spectrum of biological activity underscores the versatility of the tetralin scaffold and provides a strong rationale for the continued exploration of novel derivatives.

Physicochemical Properties of this compound

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a potential therapeutic agent. For this compound, these properties can be summarized as follows:

| Property | Value | Source |

| CAS Number | 31846-36-3 | [4] |

| Molecular Formula | C₁₁H₁₂O₃ | |

| Molecular Weight | 192.21 g/mol | |

| Appearance | Solid | |

| InChI | 1S/C11H12O3/c12-10-4-3-7-1-2-8(11(13)14)5-9(7)6-10/h3-4,6,8,12H,1-2,5H2,(H,13,14) | |

| SMILES | OC(=O)C1CCc2ccc(O)cc2C1 |

The presence of both a hydroxyl group and a carboxylic acid group suggests that this molecule will exhibit both hydrogen bond donor and acceptor capabilities, which are crucial for interactions with biological macromolecules. The tetralin core provides a hydrophobic character, which will influence its solubility and ability to cross cell membranes.

Proposed Synthesis of this compound

Rationale for the Proposed Synthetic Pathway

The proposed synthesis aims to introduce the carboxylic acid functionality at the 2-position and subsequently demethylate the methoxy group to unveil the desired hydroxyl group. This strategy is advantageous as it utilizes a commercially available starting material and employs reactions that are generally high-yielding and well-documented for similar substrates. The protection of the phenol as a methyl ether in the initial steps prevents unwanted side reactions during the introduction of the carboxyl group.

Proposed Experimental Protocol

Step 1: Introduction of the Carboxylic Acid Moiety via a Reformatsky-type Reaction

-

Reactants: 7-methoxy-2-tetralone, ethyl bromoacetate, activated zinc.

-

Procedure:

-

To a stirred suspension of activated zinc in anhydrous tetrahydrofuran (THF), a solution of 7-methoxy-2-tetralone and ethyl bromoacetate in anhydrous THF is added dropwise under an inert atmosphere.

-

The reaction mixture is gently heated to initiate the reaction.

-

After the reaction is complete (monitored by TLC), the mixture is cooled and quenched with a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The resulting crude product, the corresponding β-hydroxy ester, is then subjected to dehydration.

-

Step 2: Dehydration to the α,β-Unsaturated Ester

-

Reactants: Crude β-hydroxy ester from Step 1, p-toluenesulfonic acid.

-

Procedure:

-

The crude β-hydroxy ester is dissolved in toluene, and a catalytic amount of p-toluenesulfonic acid is added.

-

The mixture is refluxed with a Dean-Stark apparatus to remove water.

-

Upon completion of the reaction, the mixture is cooled, washed with saturated sodium bicarbonate solution and brine, dried, and concentrated.

-

The resulting α,β-unsaturated ester is purified by column chromatography.

-

Step 3: Catalytic Hydrogenation of the Double Bond

-

Reactants: α,β-unsaturated ester from Step 2, hydrogen gas, Palladium on carbon (Pd/C) catalyst.

-

Procedure:

-

The purified α,β-unsaturated ester is dissolved in ethanol or ethyl acetate.

-

A catalytic amount of 10% Pd/C is added.

-

The mixture is subjected to hydrogenation in a Parr apparatus under a hydrogen atmosphere.

-

After the reaction is complete, the catalyst is removed by filtration through Celite, and the solvent is evaporated to yield the saturated ester.

-

Step 4: Saponification of the Ester

-

Reactants: Saturated ester from Step 3, sodium hydroxide or potassium hydroxide.

-

Procedure:

-

The ester is dissolved in a mixture of ethanol and water.

-

An excess of aqueous sodium hydroxide is added, and the mixture is refluxed until the saponification is complete.

-

The ethanol is removed under reduced pressure, and the aqueous solution is washed with ether to remove any non-acidic impurities.

-

The aqueous layer is then acidified with cold, dilute hydrochloric acid to precipitate the carboxylic acid.

-

The precipitate is collected by filtration, washed with cold water, and dried to yield 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid.

-

Step 5: Demethylation to the Final Product

-

Reactants: 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid from Step 4, boron tribromide (BBr₃).

-

Procedure:

-

The methoxy-substituted carboxylic acid is dissolved in anhydrous dichloromethane and cooled to -78 °C under an inert atmosphere.

-

A solution of boron tribromide in dichloromethane is added dropwise.

-

The reaction is allowed to warm to room temperature and stirred until the demethylation is complete.

-

The reaction is carefully quenched by the slow addition of water.

-

The product is extracted with ethyl acetate, and the organic layer is washed with brine, dried, and concentrated.

-

The crude product is purified by recrystallization or column chromatography to afford this compound.

-

Potential Pharmacological Significance and Avenues for Future Research

Given the dearth of specific pharmacological data for this compound, its potential biological activities must be inferred from the properties of related compounds. The tetralin scaffold is known to be a versatile platform for engaging with a variety of biological targets.

Analgesic and Neuromodulatory Potential

Derivatives of 2-aminotetralin have been investigated for their analgesic properties.[2] The introduction of a carboxylic acid at the 2-position, along with the 7-hydroxyl group, could modulate the interaction with receptors in the central nervous system. Future research could involve screening this compound against a panel of CNS receptors, including opioid, dopamine, and serotonin receptors, to assess any potential neuromodulatory activity.

Anticancer Activity

The tetralin ring is a key structural component of several anticancer drugs.[5][6] The planar aromatic portion of the molecule can intercalate with DNA, while the substituents on the saturated ring can interact with proteins involved in cell proliferation and survival. The hydroxyl and carboxylic acid groups of the target molecule could potentially engage in hydrogen bonding interactions with key residues in the active sites of enzymes such as topoisomerases or kinases, which are often dysregulated in cancer. Initial in vitro studies could evaluate the cytotoxicity of this compound against a panel of cancer cell lines.

As a Scaffold for Further Derivatization

Perhaps the most immediate value of this compound is as a versatile intermediate for the synthesis of more complex molecules. The carboxylic acid and hydroxyl groups provide two distinct handles for further chemical modification. For instance, the carboxylic acid can be converted to amides, esters, or other functional groups, while the hydroxyl group can be etherified or esterified. This would allow for the creation of a library of novel tetralin derivatives for high-throughput screening against various biological targets.

Conclusion

This compound represents an intriguing yet underexplored molecule within the pharmacologically significant tetralin family. While its specific discovery and history are not well-documented, its structural features suggest a high potential for biological activity. This guide has provided a comprehensive overview of its known properties, a plausible and detailed synthetic route, and has outlined promising directions for future research. For scientists and drug development professionals, this compound offers a valuable starting point for the design and synthesis of novel therapeutic agents. The elucidation of its pharmacological profile through systematic screening and mechanistic studies is a logical and compelling next step in unlocking the full potential of this and other related tetralin derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. Substituted tetralins. I. Synthesis and analgesic activities of some 2-aminotetralins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-substituted tetralin derivatives as conformationally restricted butyrophenone analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 7-HYDROXY-1,2,3,4-TETRAHYDRO-NAPHTHALENE-2-CARBOXYLIC ACID | 31846-36-3 [chemicalbook.com]

- 5. New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

7-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid literature review

An In-depth Technical Guide to 7-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a comprehensive overview of this compound. While direct research on this specific molecule is limited, its core structure, the 7-hydroxytetralin scaffold, is a cornerstone in modern neuropharmacology. This document bridges the knowledge gap by synthesizing data from closely related, highly studied analogs—most notably the potent dopamine D2/D3 receptor agonist 7-OH-DPAT. We will explore the established significance of the scaffold, propose robust synthetic strategies for the target molecule, and provide a prospective analysis of its likely pharmacological and metabolic profile. This guide is designed to serve as a foundational resource for researchers interested in exploring this chemical space, whether for synthesizing novel compounds, identifying potential drug metabolites, or utilizing it as a fragment in drug discovery campaigns.

Introduction: The 7-Hydroxytetralin Scaffold - A Privileged Structure in Neuropharmacology

The 1,2,3,4-tetrahydronaphthalene (tetralin) ring system is a recurring motif in medicinal chemistry, offering a conformationally restrained scaffold that can effectively mimic endogenous ligands. The strategic placement of a hydroxyl group at the 7-position has proven to be particularly fruitful, leading to compounds with high affinity and selectivity for key neurotransmitter receptors.

The preeminent example of this scaffold's utility is 7-hydroxy-2-(di-n-propylamino)tetralin (7-OH-DPAT). This compound is a well-established and potent agonist with a preference for the dopamine D3 and D2 receptors.[1] Its activity has made it an invaluable tool for studying the dopaminergic system and a lead structure for developing drugs targeting neuropsychiatric disorders. The (+)-isomer of 7-OH-DPAT, in particular, shows marked stereoselectivity and is significantly more potent in its interaction with D3 and D2 receptors than its (-) counterpart.[1]

This compound represents a critical structural analog of these potent aminotetralins. The replacement of the basic di-n-propylamino group at the 2-position with an acidic carboxylic acid moiety fundamentally alters the molecule's physicochemical properties, including its charge, polarity, and hydrogen bonding potential. This transformation suggests three primary areas of relevance for researchers:

-

A Potential Metabolite: It could arise from the metabolism of related tetralin-based drugs.

-

A Synthetic Precursor: It may serve as a versatile starting material for the synthesis of novel, non-traditional tetralin analogs.

-

A Novel Pharmacological Tool: Its altered chemical nature could lead to a completely different biological activity profile, potentially interacting with new targets.

This guide will dissect the available literature on related structures to build a comprehensive and predictive model for the synthesis, characterization, and potential utility of the title compound.

Physicochemical Properties and Identification

While extensive experimental data is not available in peer-reviewed literature, key identifying information has been compiled from chemical suppliers.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂O₃ | |

| Molecular Weight | 192.21 g/mol | |

| CAS Number | 31846-36-3 | [2][3] |

| Appearance | Solid (predicted) | |

| InChI Key | DCMQTTORXXHHBL-UHFFFAOYSA-N | |

| SMILES | OC(=O)C1CCc2ccc(O)cc2C1 |

The presence of both a phenolic hydroxyl group and a carboxylic acid group makes the molecule significantly more polar and acidic compared to its aminotetralin cousins. This would result in lower lipophilicity, impacting properties such as cell membrane permeability and blood-brain barrier penetration.

Synthetic Pathways and Methodologies

No direct, peer-reviewed synthesis of this compound has been published. However, by analyzing synthetic routes for structurally similar compounds, a robust and logical pathway can be proposed. The most viable strategy commences with the commercially available 7-methoxytetralone, introducing the C2-carboxylic acid, followed by a final demethylation step.

Proposed Retrosynthetic Analysis

The key challenges in the synthesis are the regioselective introduction of the carboxylic acid group at the C2 position and the final deprotection of the phenol.

Caption: Proposed retrosynthetic pathway for the target molecule.

Discussion of Synthetic Steps

-

C2-Functionality Introduction: Starting from 7-methoxy-2-tetralone, a carboxyl or precursor group must be introduced. A Stobbe condensation with diethyl succinate, analogous to syntheses of related tetralone carboxylic acids, presents a viable option.[4] This would be followed by hydrogenation of the resulting double bond and cyclization to form a tetralone carboxylic acid intermediate.[4] Subsequent reduction of the ketone would yield the desired tetralin carboxylic acid backbone.

-

Demethylation: The final and critical step is the cleavage of the methyl ether to unmask the phenolic hydroxyl group. This is a standard transformation in organic synthesis. The use of boron tribromide (BBr₃) is a classic and highly effective method for this purpose.[5] Alternatively, high-yielding demethylation can be achieved using alkylthiolates.[5]

Exemplary Protocol: Demethylation of 7-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

This protocol is based on standard literature procedures for demethylating aryl methyl ethers and is provided as a validated, trustworthy methodology.

Objective: To convert the 7-methoxy group to a 7-hydroxy group.

Materials:

-

7-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid (1.0 eq)

-

Dichloromethane (DCM), anhydrous

-

Boron tribromide (BBr₃), 1.0 M solution in DCM (3.0 eq)

-

Methanol (MeOH)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas supply

Procedure:

-

Dissolve the starting material, 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid, in anhydrous DCM under an inert atmosphere of argon.

-

Cool the solution to -78 °C using a dry ice/acetone bath. Causality: This low temperature is crucial to control the high reactivity of BBr₃ and prevent unwanted side reactions.

-

Slowly add the BBr₃ solution (3.0 eq) dropwise via syringe over 30 minutes. Maintain the temperature at -78 °C during the addition.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.

-

Upon completion, cool the mixture to 0 °C in an ice bath and cautiously quench the reaction by the slow, dropwise addition of MeOH. Self-Validation: The quenching process will be exothermic and produce gas; slow addition is a critical safety and control measure.

-

Concentrate the mixture under reduced pressure to remove the solvent.

-

Redissolve the residue in EtOAc and water. Adjust the pH of the aqueous layer to ~2 with 1 M HCl.

-

Separate the layers and extract the aqueous phase two more times with EtOAc.

-

Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization or silica gel column chromatography to obtain the final product, this compound.

Pharmacological Profile: A Prospective Analysis

The pharmacology of the title compound is likely to diverge significantly from its well-studied aminotetralin analogs due to the fundamental change in the C2 substituent.

Dopamine Receptor Activity: A Predicted Shift from Agonism

The dipropylamino group of 7-OH-DPAT is critical for its D2/D3 agonist activity, likely forming a key salt bridge with an acidic residue (e.g., Aspartate) in the receptor's binding pocket. Replacing this basic amine with an acidic carboxylic acid would disrupt this crucial interaction. It is therefore highly probable that This compound is not a dopamine D2/D3 receptor agonist. It may act as a weak antagonist or, more likely, have no significant affinity for these receptors.

The canonical signaling pathway for D2/D3 agonists like 7-OH-DPAT involves coupling to Gi/o proteins, which inhibits adenylyl cyclase and reduces intracellular cAMP levels.

Caption: Signaling pathway for D2/D3 receptor agonists like 7-OH-DPAT.

Metabolic Profile

The metabolism of the parent tetralin structure is known to proceed via hydroxylation.[6] For the title compound, the most probable metabolic pathway would involve conjugation of the phenolic hydroxyl group.

-

Phase II Conjugation: The 7-hydroxy group is a prime site for glucuronidation (via UDP-glucuronosyltransferases) or sulfation (via sulfotransferases). This would increase water solubility and facilitate renal excretion.

-

Potential as a Metabolite: Conversely, if a drug containing a 7-H-tetralin-2-carboxylic acid ester or amide were administered, the title compound would be the primary hydrolysis product.

Other Potential Biological Activities

While speculative, the naphthoic acid substructure invites comparison to other biologically active molecules. For instance, certain dihydroxy-naphthoic acids have been identified as ligands for the Aryl Hydrocarbon Receptor (AhR), modulating the expression of cytochrome P450 enzymes like CYP1A1 and CYP1B1.[7] Whether the partially saturated ring of the tetralin derivative would be tolerated by this receptor is unknown and would require experimental validation.

Analytical Characterization

Standard analytical techniques would be employed to confirm the structure and purity of the synthesized compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum would be highly characteristic. Expected signals would include:

-

Aromatic protons on the substituted ring, showing distinct splitting patterns based on their positions relative to the hydroxyl group.

-

A methine proton at the C2 position, coupled to the adjacent methylene protons.

-

Multiple signals for the aliphatic protons at the C1, C3, and C4 positions.

-

Broad singlets for the phenolic -OH and carboxylic acid -COOH protons, which would be exchangeable with D₂O.

-

-

¹³C NMR Spectroscopy: Would show 11 distinct carbon signals, including those for the carboxylic acid carbonyl, the aromatic carbons (some bearing oxygen), and the aliphatic carbons.

-

Mass Spectrometry: Electrospray ionization (ESI) in negative mode would readily show the deprotonated molecule [M-H]⁻ at m/z 191.2.

-

Chromatography: Reversed-phase High-Performance Liquid Chromatography (HPLC) with a C18 column and an acidic mobile phase (e.g., water/acetonitrile with 0.1% formic acid) would be the method of choice for assessing purity.

Future Directions and Research Opportunities

The limited data on this compound presents a clear opportunity for foundational research. Key future directions include:

-

Chemical Synthesis and Chiral Resolution: The first step is the successful synthesis and full characterization of the racemic compound. Subsequent chiral separation or asymmetric synthesis would be critical, as the biological activity of tetralin analogs is often highly stereospecific.[1]

-

Pharmacological Screening: The compound should be screened against a broad panel of receptors and enzymes to identify its primary biological targets. Initial screening should include dopamine receptors (to confirm the predicted lack of agonist activity) and the Aryl Hydrocarbon Receptor.

-

Metabolic Stability and Metabolite Identification: In vitro metabolic studies using liver microsomes or hepatocytes would clarify its metabolic fate and stability. This is particularly relevant if it is being considered as a potential drug metabolite.

-

Fragment-Based Drug Discovery: The molecule could serve as a valuable fragment for building larger, more complex molecules. Its defined structure and functional handles (phenol, carboxylic acid) make it an attractive starting point for library synthesis.

References

- 1. Interactions of (+)- and (-)-8- and 7-hydroxy-2-(di-n-propylamino)tetralin at human (h)D3, hD2 and h serotonin1A receptors and their modulation of the activity of serotoninergic and dopaminergic neurones in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 7-HYDROXY-1,2,3,4-TETRAHYDRO-NAPHTHALENE-2-CARBOXYLIC ACID | 31846-36-3 [chemicalbook.com]

- 3. This compound | 31846-36-3 [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The metabolism of tetralin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Editor’s Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists: Structure–Activity Relationships and Receptor Modeling - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 7-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid: Safety, Handling, and Experimental Considerations

This guide provides a comprehensive overview of 7-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid, tailored for researchers, scientists, and professionals in drug development. The content herein is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a robust and safety-conscious approach to the handling and application of this compound.

Compound Profile and Physicochemical Properties

This compound is a derivative of tetralin, featuring both a hydroxyl and a carboxylic acid functional group. These moieties are pivotal to its chemical reactivity and potential biological activity. A thorough understanding of its fundamental properties is the first step in its safe and effective use.

| Property | Value | Source(s) |

| CAS Number | 31846-36-3 | |

| Molecular Formula | C₁₁H₁₂O₃ | |

| Molecular Weight | 192.21 g/mol | |

| Appearance | Solid | |

| Storage Temperature | 2-8°C, sealed in a dry environment | [1] |

| SMILES String | OC(=O)C1CCc2ccc(O)cc2C1 | |

| InChI Key | DCMQTTORXXHHBL-UHFFFAOYSA-N |

Hazard Identification and Safety Precautions

GHS Hazard Classification:

-

Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.

-

Serious Eye Irritation (Category 2): H319 - Causes serious eye irritation.

Signal Word: Warning

Precautionary Statements:

-

P264: Wash hands and exposed skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P337 + P313: If eye irritation persists: Get medical advice/attention.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to mitigate exposure risks.

Caption: Mandatory PPE for handling the compound.

Emergency Procedures

In the event of an accidental exposure, immediate and appropriate action is crucial. The following procedures are based on the known hazards of the compound and general laboratory safety protocols.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation develops, seek medical attention.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek medical attention.[2]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them plenty of water to drink. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[2]

Handling and Storage

Proper handling and storage are paramount to maintaining the integrity of the compound and ensuring a safe laboratory environment.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. The recommended storage temperature is between 2°C and 8°C.[1]

Handling:

-

Avoid creating dust.

-

Use in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.

-

Take measures to prevent the buildup of electrostatic charge.

Caption: Workflow for safe handling and storage.

Biological Activity and Potential Applications: An Extrapolative Discussion

Direct research on the biological activity of this compound is limited in publicly available literature. However, the activities of structurally similar compounds can provide valuable insights into its potential pharmacological profile. It is crucial to underscore that these are theoretical considerations and require experimental validation.

-

Dopaminergic System: A structurally related compound, 2-dipropylamino-5-hydroxy-1,2,3,4-tetrahydronaphthalene, has been shown to be a potent dopamine receptor agonist.[3] The presence of the hydroxylated tetralin core in the title compound suggests that it could potentially interact with dopamine receptors, though the carboxylic acid moiety would significantly alter its physicochemical properties and receptor binding profile.

-

Anticancer Potential: An isomer, 2-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid, is described as a synthetic anthracycline and has been investigated as an experimental cancer drug.[4] This suggests that the general scaffold may possess cytotoxic or other anticancer properties. The mechanism of action for such compounds often involves DNA intercalation or interference with topoisomerase enzymes.

Further research is necessary to elucidate the specific biological targets and signaling pathways of this compound.

Experimental Protocols: Synthesis, Purification, and Analysis

The following section outlines representative experimental procedures. These are generalized protocols and may require optimization based on specific experimental goals and available instrumentation.

Representative Synthesis

A general synthetic approach to this class of compounds can be adapted from the literature. For instance, the synthesis of a related compound, 5,6-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid, involves the reduction of an unsaturated ester followed by further chemical modifications. A plausible route to the title compound could involve the catalytic hydrogenation of a suitable precursor.

Purification: Column Chromatography

Column chromatography is a standard method for the purification of this type of compound.

Protocol:

-

Slurry Preparation: The crude product is dissolved in a minimal amount of the eluent or a slightly more polar solvent.

-

Column Packing: A silica gel slurry is prepared in the chosen eluent (e.g., a hexane:ethyl acetate mixture) and packed into a chromatography column.

-

Loading: The dissolved crude product is carefully loaded onto the top of the silica gel bed.

-

Elution: The eluent is passed through the column, and fractions are collected.

-

Analysis: The collected fractions are analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product.

-

Solvent Evaporation: The fractions containing the pure product are combined, and the solvent is removed under reduced pressure.

Analytical Characterization: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation.

Expected ¹H NMR Spectral Features:

-

Aromatic Protons: Signals in the aromatic region (typically 6.5-8.0 ppm). The splitting pattern will depend on the substitution of the aromatic ring.

-

Aliphatic Protons: Protons on the tetralin ring will appear in the aliphatic region (typically 1.5-3.0 ppm). The chemical shifts and coupling patterns will provide information about their relative positions.

-

Carboxylic Acid Proton: A characteristic broad singlet in the downfield region (10-13 ppm).[5]

-

Hydroxyl Proton: A broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

Expected ¹³C NMR Spectral Features:

-

Carbonyl Carbon: A signal in the downfield region, typically around 170-185 ppm for a carboxylic acid.[5]

-

Aromatic Carbons: Signals in the range of 110-160 ppm.

-

Aliphatic Carbons: Signals in the upfield region, typically 20-40 ppm.

Conclusion

This compound is a compound that requires careful handling due to its potential hazards. This guide provides a framework for its safe use in a research setting, from understanding its fundamental properties to implementing appropriate safety and experimental protocols. While direct biological data is sparse, the structural similarities to known bioactive molecules suggest that it may be a compound of interest for further investigation in drug discovery and development. All researchers are strongly encouraged to consult institutional safety guidelines and perform a thorough risk assessment before commencing any work with this chemical.

References

- 1. QCC Tour | Virtual tour generated by Panotour [qcc.edu]

- 2. fishersci.com [fishersci.com]

- 3. Synthesis and dopaminergic activity of (+/-)-, (+)-, and (-)-2-dipropylamino-5-hydroxy-1,2,3,4-tetrahydronaphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | 5060-95-7 | FAA06095 [biosynth.com]

- 5. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Application Notes & Protocols: Analytical Methods for the Detection of 7-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Analytical Imperative for a Novel Tetralin Derivative

7-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is a bicyclic organic compound featuring a tetralin core, a hydroxyl group, and a carboxylic acid moiety. This structure suggests potential applications in medicinal chemistry and drug development, where the tetralin scaffold is a known pharmacophore in various biologically active molecules. The carboxylic acid and hydroxyl groups provide sites for metabolic conjugation and influence the compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME).

Accurate and sensitive quantification of this analyte in various matrices, particularly biological fluids like plasma and urine, is paramount for preclinical and clinical research. Such analysis enables the characterization of its pharmacokinetic properties, assessment of its metabolic fate, and ensures quality control in synthetic processes. This document provides a comprehensive guide to state-of-the-art analytical methodologies for the robust detection and quantification of this compound, designed to be adapted and validated by researchers in drug development and analytical sciences.

Guiding Principles of Method Selection

The analytical strategy for a polar, acidic molecule like this compound hinges on the required sensitivity, selectivity, and the nature of the sample matrix. In complex biological samples, endogenous components can interfere with analysis, a phenomenon known as the matrix effect[1]. Therefore, robust sample preparation and highly selective detection are critical. This guide will detail three primary analytical platforms: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), a cost-effective method for purity analysis and quantification at higher concentrations; Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), the gold standard for sensitive and selective quantification in biological matrices; and Gas Chromatography-Mass Spectrometry (GC-MS), a powerful technique requiring derivatization to enhance volatility. Furthermore, given the presence of a chiral center at the C-2 position, a dedicated section on chiral separation will be presented.

Part 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible and robust technique suitable for analyzing bulk material, synthetic reaction monitoring, and quantifying the analyte in simpler matrices or at higher concentrations. The phenolic ring in the tetralin structure provides a chromophore, allowing for direct UV detection.

Causality in Experimental Design:

-

Sample Preparation: For biological samples, a protein precipitation (PPT) or liquid-liquid extraction (LLE) step is essential to remove high molecular weight interferences like proteins[2]. LLE, particularly under acidic conditions, is effective for extracting carboxylic acids into an immiscible organic solvent, thereby cleaning the sample and concentrating the analyte[3].

-

Chromatography: A reversed-phase (RP) C18 column is the workhorse for separating moderately polar compounds. The mobile phase typically consists of an aqueous component with an acid modifier (e.g., formic or phosphoric acid) and an organic solvent (acetonitrile or methanol). The acid suppresses the ionization of the carboxylic acid group, leading to better retention and peak shape on the RP column.

-

Detection: The optimal UV detection wavelength should be determined by acquiring a UV spectrum of the analyte. For aromatic systems, a wavelength in the range of 220-280 nm is typical. A detection wavelength of 220 nm is often chosen for general-purpose analysis of aromatic compounds[3].

Experimental Workflow: HPLC-UV Analysis

Caption: Workflow for HPLC-UV analysis of the analyte in plasma.

Detailed Protocol: HPLC-UV for Plasma Samples

-

Sample Preparation (Liquid-Liquid Extraction):

-

To 100 µL of plasma in a microcentrifuge tube, add 10 µL of an internal standard (IS) solution (e.g., a structurally similar compound not present in the sample).

-

Acidify the sample by adding 50 µL of 1 M HCl to protonate the carboxylic acid.

-

Add 600 µL of an extraction solvent (e.g., chloroform or ethyl acetate)[3].

-

Vortex the mixture for 2 minutes to ensure thorough mixing.

-

Centrifuge at 10,000 x g for 10 minutes to separate the aqueous and organic layers.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase.

-

-

HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A mixture of 30 mM potassium phosphate buffer (adjusted to pH 3 with phosphoric acid) and acetonitrile (e.g., in a 60:40 v/v ratio)[3].

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 20 µL.

-

UV Detection: 220 nm[3].

-

-

Validation Parameters:

| Parameter | Typical Acceptance Criteria | Reference |

| Linearity (r²) | ≥ 0.995 | [5] |

| Accuracy | 85-115% (100 ± 15%) | [6] |

| Precision (%RSD) | ≤ 15% | [6] |

| Recovery | Consistent and reproducible | [5] |

Part 2: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

For high-sensitivity and high-selectivity quantification, especially in complex biological matrices, UPLC-MS/MS is the preferred method. It combines the superior separation power of UPLC with the specificity of tandem mass spectrometry.

Causality in Experimental Design:

-

Ionization: The carboxylic acid and phenolic hydroxyl groups make the analyte amenable to negative ion mode electrospray ionization (ESI-), where it will readily lose a proton to form the [M-H]⁻ ion. Positive ion mode ([M+H]⁺) is also possible, but often less efficient for acidic compounds.

-